molecular formula C18H15FO5 B361381 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one CAS No. 330202-39-6

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B361381
CAS No.: 330202-39-6
M. Wt: 330.3g/mol
InChI Key: YUPJYRAAAIWVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and a dimethoxyisobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorophenyl intermediate:

    Coupling with isobenzofuran: The fluorophenyl intermediate is then coupled with an isobenzofuran derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Oxidation and methoxylation: The final steps involve oxidation to introduce the oxo group and methoxylation to add the methoxy groups at the desired positions on the isobenzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The isobenzofuran moiety may also play a role in binding to biological macromolecules, affecting their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one: Similar structure but with variations in the substitution pattern.

    3-(2-(4-chlorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one: Chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

The presence of the fluorophenyl group in 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential in various applications.

Biological Activity

The compound 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C18H15F O5
  • Molecular Weight : 330.311 g/mol
  • Chemical Structure : The compound features a complex structure that includes a fluorophenyl group and methoxy substituents, contributing to its unique biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption .
  • Antioxidant Properties : The presence of methoxy groups in the structure is associated with enhanced antioxidant activity, which can protect cells from oxidative stress .
  • Modulation of Cell Signaling Pathways : It may interact with specific receptors or signaling pathways, influencing cellular responses related to inflammation and cell proliferation .

Pharmacological Effects

The pharmacological effects of this compound have been explored in various studies:

  • Cholesterol-Lowering Effects : Similar compounds have demonstrated efficacy in reducing plasma cholesterol levels. For instance, related studies have shown that modifications in the structure can enhance the activity against intestinal cholesterol absorption .
  • Anticancer Potential : There is emerging evidence suggesting that derivatives of isobenzofuran compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. For example:

  • Cell Line Testing : The compound was tested on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing significant cytotoxic effects at micromolar concentrations .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential:

  • Cholesterol Reduction in Hamsters : A study indicated that a structurally similar compound effectively reduced serum cholesterol levels in cholesterol-fed hamsters, supporting the hypothesis that this class of compounds may possess lipid-lowering properties .

Data Summary Table

PropertyValue/Description
Molecular FormulaC18H15FO5
Molecular Weight330.311 g/mol
Biological ActivitiesAntioxidant, anti-inflammatory, anticancer
Mechanisms of ActionEnzyme inhibition, cell signaling modulation
In Vitro EfficacySignificant cytotoxicity against MCF-7 and PC-3 cells
In Vivo EfficacyCholesterol-lowering effects in hamsters

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO5/c1-22-14-8-7-12-15(24-18(21)16(12)17(14)23-2)9-13(20)10-3-5-11(19)6-4-10/h3-8,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPJYRAAAIWVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.